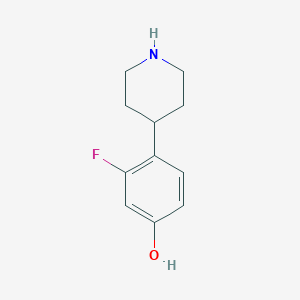

3-Fluoro-4-(piperidin-4-yl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-piperidin-4-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-7-9(14)1-2-10(11)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUDUETDRZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Piperidin 4 Yl Phenol and Its Analogues

Strategic Approaches to Fluorophenol and Piperidine (B6355638) Core Synthesis

The construction of the fundamental 3-Fluoro-4-(piperidin-4-yl)phenol scaffold relies on robust methods for creating both the fluorophenol and piperidine moieties. researchgate.net These strategies often involve multi-step sequences that build complexity and introduce the desired functional groups in a controlled manner.

The piperidine ring is a prominent structural element in many pharmaceuticals. nih.gov The ability to control the three-dimensional arrangement of substituents on the piperidine ring is critical, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. youtube.com

Diastereoselective synthesis, a subset of stereoselective synthesis, is particularly important when multiple stereocenters are present, as is common in substituted piperidines. youtube.com Researchers have developed metal triflate-catalyzed nucleophilic substitution reactions to create 2,3-disubstituted piperidines with high diastereoselectivity. acs.orgacs.org For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates using a scandium triflate (Sc(OTf)₃) catalyst yields 2-alkylated products with high cis-selectivity. acs.org Conversely, using 2,3-diacyloxy-N-benzyloxycarbonylpiperidines as substrates under similar conditions results in trans-selective products. acs.org The choice of protecting groups on the piperidine nitrogen and substituents on the ring can significantly influence the reactivity and the stereochemical outcome. acs.org

Other methods include palladium-catalyzed cross-coupling reactions of piperidinylzinc reagents with aryl iodides, which can yield either cis- or trans-2,4-disubstituted piperidines depending on the starting material. thieme-connect.com Furthermore, cyclization reactions, such as the Prins cyclization of certain aldehydes, can be controlled by the choice of catalyst (e.g., concentrated hydrochloric acid vs. MeAlCl₂) to favor the formation of either all-cis or trans-2,4,5-trisubstituted piperidines. nih.gov

| Catalyst/Method | Starting Material Type | Product Stereochemistry | Key Finding | Reference |

| Sc(OTf)₃ | 2-acetoxy-3-benzyloxy-N-Cbz-piperidine | High cis-selectivity | Metal triflates effectively catalyze diastereoselective nucleophilic substitutions. | acs.org |

| Sc(OTf)₃ | 2,3-diacyloxy-N-Cbz-piperidines | trans-selectivity | The substituent at the 3-position influences the stereochemical outcome. | acs.org |

| Palladium-catalyzed Negishi Coupling | 4-substituted piperidin-2-ylzinc | cis-2,4-disubstitution | Divergent synthesis allows access to both cis and trans diastereomers. | thieme-connect.com |

| Palladium-catalyzed Negishi Coupling | 2-substituted piperidin-4-ylzinc | trans-2,4-disubstitution | The position of the zinc reagent dictates the final product stereochemistry. | thieme-connect.com |

| Conc. HCl | Aldehydes with small 2-substituents | all-cis 2,4,5-trisubstitution | Acid-catalyzed Prins cyclization can lead to specific stereoisomers. | nih.gov |

| MeAlCl₂ | Aldehydes | trans 2,4,5-trisubstitution | Lewis acid catalysis provides complementary stereoselectivity to protic acids. | nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom bonds under mild conditions. researchgate.netacs.org This strategy often utilizes a photocatalyst, such as a ruthenium or iridium complex, that becomes highly reactive upon absorbing visible light. researchgate.net This excited catalyst can then engage in single-electron transfer (SET) processes to generate radical intermediates from stable precursors. oup.com

In the context of synthesizing compounds like 3-fluoro-4-(piperidin-4-yl)phenol, photoredox catalysis can be applied to the cross-dehydrogenative coupling (CDC) of phenols with other arenes or heterocycles. researchgate.net For instance, a method using Ru(bpz)₃(PF₆)₂ as a photocatalyst and ammonium (B1175870) persulfate as an oxidant enables the direct C-C and C-O coupling of phenols with electron-rich arenes at room temperature. researchgate.net Such approaches are highly atom-economical as they avoid the need for pre-functionalized starting materials like organometallic reagents or halides. researchgate.net While not directly forming the piperidine-phenol bond in one step, these methods are foundational for creating complex biaryl structures, which could be precursors in a larger synthetic strategy.

Quantum dots (QDs), specifically cadmium selenide (B1212193) (CdSe) QDs, have also been demonstrated as versatile and highly efficient photoredox catalysts for various C-C bond-forming reactions, operating at catalyst loadings orders of magnitude lower than traditional metal-dye catalysts. acs.org

The synthesis of fluorinated phenols often relies on transition-metal-catalyzed reactions. beilstein-journals.orgnih.gov Classic methods like the Sandmeyer reaction (diazotization of a fluoroaniline (B8554772) followed by decomposition in water) or hydrolysis of chlorofluorobenzenes can be effective but may require harsh conditions or have limited scope. nih.govepo.org

Modern cross-coupling reactions, inspired by the Ullmann reaction, provide milder and more versatile routes. beilstein-journals.org Palladium and copper are the most commonly employed transition metals for these transformations. nih.gov For example, palladium-catalyzed C-H fluorination of arenes can be achieved at room temperature using electrophilic fluorinating reagents like Selectfluor. nih.gov This involves the catalytic formation of a reactive Pd(IV)-F electrophile that can fluorinate even weakly nucleophilic arenes. nih.gov

Another approach involves the hydrolysis of chlorofluorobenzenes, which can be effectively catalyzed by copper salts under acidic conditions to yield the corresponding fluorophenols. epo.org The direct synthesis of ortho-fluorophenols can also be achieved from non-aromatic precursors like α-diazocyclohexenones by treatment with an electrophilic fluorine source. nih.gov These transition-metal-catalyzed methods are advantageous due to their broad substrate scope and mild reaction conditions. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of 3-fluoro-4-(piperidin-4-yl)phenol and its analogues is critical for their application in research and development. Optimization of reaction conditions is a key focus to maximize yields, ensure stereoselectivity, and provide cost-effective and scalable processes. Research efforts have explored various methodologies, including modifications to catalytic systems, reaction sequences, and purification techniques to achieve these goals.

A significant challenge in the synthesis of fluorinated piperidines is the introduction of the fluorine atom with the desired stereochemistry. One approach to address this has been through the asymmetric hydrogenation of a suitable precursor. For instance, in the synthesis of a related compound, syn-3-fluoro-4-aminopiperidine, a high-throughput screening of commercial phosphine (B1218219) ligands in combination with rhodium, ruthenium, and iridium was undertaken to find the optimal catalyst for the asymmetric hydrogenation step. The substrate for this hydrogenation, a fluoro-enamide, was prepared in a high-yielding sequence involving the benzoylation of 3-fluoro-4-aminopyridine and subsequent reduction.

Another key aspect of optimization involves the dearomatization of a pyridine (B92270) ring system. In a model study using 3-fluoropyridine, a known pyridine reducing system, H-Bpin / [Rh(COD)Cl]₂, was employed for the initial dearomatization. Subsequent hydrogenation of the remaining double bonds, catalyzed by the residual rhodium, demonstrated good chemoselectivity and high diastereoselectivity, leading to respectable yields of the desired piperidine product.

The Mitsunobu reaction is another versatile method that has been employed in the synthesis of related piperidine-containing compounds. nih.gov Optimization of this reaction typically involves careful selection of the phosphine reagent, the azodicarboxylate, and the solvent. For example, a general procedure involves the reaction of a tetrahydropyridine (B1245486) with a phenol (B47542) in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C to room temperature. nih.gov The yield of such reactions can be highly dependent on the specific substrates and reagents used.

The following tables summarize optimized reaction conditions and yields for key transformations in the synthesis of 3-fluoro-4-(piperidin-4-yl)phenol analogues and related compounds, based on findings from various research endeavors.

Table 1: Asymmetric Hydrogenation Conditions for a Fluoro-enamide Precursor

| Catalyst System | Ligand | Solvent | Pressure (H₂) | Temperature | Yield |

|---|

Data derived from a study on the synthesis of syn-3-fluoro-4-aminopiperidine which is an analogue of the main compound. scientificupdate.com

Table 2: Optimized Dearomatization and Hydrogenation of 3-Fluoropyridine

| Reagent 1 | Catalyst | Reagent 2 | Solvent | Selectivity | Yield |

|---|

Based on a model study for piperidine synthesis. scientificupdate.com

Table 3: Improved Yield for an Intermediate in a Substituted Piperidinylphenol Synthesis

| Key Optimization Strategy | Previous Yield | Optimized Yield |

|---|

This data reflects the yield improvement for a specific intermediate in the synthesis of (3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)phenol. researchgate.net

Table 4: Representative Mitsunobu Reaction Conditions

| Reactants | Reagents | Solvent | Temperature | Yield |

|---|

Conditions are based on a general procedure for the synthesis of chromone (B188151) and flavonoid piperidine alkaloids. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 3-Fluoro-4-(piperidin-4-yl)phenol is governed by the electronic properties of its substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the piperidin-4-yl group. The interplay of these groups dictates the facility and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Directing Effects in Electrophilic Aromatic Substitution:

When both a hydroxyl group and a fluorine atom are present, the powerfully activating hydroxyl group dominates the directing effects. youtube.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the hydroxyl group. In the case of 3-Fluoro-4-(piperidin-4-yl)phenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4, which is already substituted. The fluorine at C3 will also direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The combined effect of these two groups strongly activates the C2 and C6 positions for electrophilic attack.

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Reaction with dilute nitric acid introduces a nitro group (-NO2) onto the ring, typically at the ortho and para positions. byjus.com

Halogenation: Phenols react readily with bromine or chlorine, even without a Lewis acid catalyst, to give mono-, di-, or tri-substituted products. byjus.com

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group (-SO3H). The position of substitution can be temperature-dependent. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, although they can be complicated by the reactivity of the hydroxyl group. mlsu.ac.in

Nucleophilic Aromatic Substitution:

Generally, aromatic rings are electron-rich and thus not susceptible to attack by nucleophiles. For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The fluorine atom in 3-Fluoro-4-(piperidin-4-yl)phenol is an electron-withdrawing group, which can facilitate SNAr. beilstein-journals.orgnih.gov In SNAr reactions involving polyfluoroarenes, the fluorine atom can act as the leaving group. mdpi.com The rate of SNAr is often enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com In the context of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgnih.gov

Piperidine (B6355638) Ring Modifications and Nitrogen Reactivity

The piperidine ring in 3-Fluoro-4-(piperidin-4-yl)phenol offers a site for various chemical modifications, primarily centered around the reactivity of the secondary amine nitrogen.

N-Alkylation and N-Acylation:

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic. This allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., alkyl bromide or iodide) or through reductive amination. researchgate.netsciencemadness.org Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. sciencemadness.org The choice of reagents and conditions can influence the extent of alkylation. researchgate.net For instance, N-alkylation of 4-piperidone (B1582916) can be achieved via a nucleophilic substitution reaction followed by reduction. sciencemadness.org

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acylpiperidines.

These modifications are fundamental in medicinal chemistry for modulating the pharmacological properties of piperidine-containing compounds. For example, N-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized and evaluated as selective antagonists for the NMDA receptor subtype NR1A/2B. acs.orgnih.gov

Cross-Coupling Reactions:

Modern synthetic methods allow for the construction of the 4-arylpiperidine scaffold itself through various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Negishi, and Kumada couplings are powerful tools for forming the carbon-carbon bond between the piperidine and the aromatic ring. researchgate.net For instance, 4-arylpiperidines can be synthesized via the Negishi cross-coupling of a 4-piperidylzinc iodide with aryl halides. nih.gov

Mechanisms of Fluorine Incorporation and its Influence on Reactivity

The introduction of fluorine into aromatic molecules can significantly alter their physical, chemical, and biological properties. organic-chemistry.org The high electronegativity and relatively small size of fluorine impact molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.gov

Mechanisms of Fluorine Incorporation:

Several methods exist for the direct fluorination of phenols or their precursors.

Deoxyfluorination of Phenols: This is a one-step nucleophilic substitution where the hydroxyl group of a phenol (B47542) is directly replaced by fluoride. acs.org Reagents like PhenoFluor and PyFluor have been developed for this transformation. acs.org Recent advancements have led to the development of air- and moisture-stable reagents that can efficiently fluorinate electron-deficient phenols under mild conditions. organic-chemistry.orgacs.org Hydrogen bonding can play a crucial role in the mechanism of some deoxyfluorination reactions. organic-chemistry.org

Electrophilic Fluorination: Electrophilic fluorinating agents, such as those derived from N-fluorobis(phenyl)sulfonimide (NFSI), can be used to introduce fluorine onto electron-rich aromatic rings.

Synthesis from Fluorinated Precursors: An alternative to direct fluorination is to build the molecule from already fluorinated starting materials. For example, 3-fluoro-4-nitrophenol (B151681) can be synthesized by the nitration of m-fluorophenol. google.comgoogle.com

Influence of Fluorine on Reactivity:

The fluorine atom in 3-Fluoro-4-(piperidin-4-yl)phenol exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. nih.gov This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophilic attack compared to a non-fluorinated phenol. libretexts.org However, fluorine can also donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org

The electron-withdrawing nature of fluorine also increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion. Furthermore, the presence of fluorine can influence the reactivity of the molecule in SNAr reactions, where it can act as a good leaving group, particularly when the ring is activated by other electron-withdrawing groups. youtube.com The introduction of fluorine can also impact the basicity of the piperidine nitrogen, although this effect is transmitted through several bonds.

Data Tables

Table 1: Summary of Directing Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |

| -OH | 1 | -I (withdrawing) | +M (donating) | Activating | ortho, para |

| -F | 3 | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |

| -Piperidin-4-yl | 4 | -I (withdrawing) | - | Deactivating | meta (relative to itself) |

Table 2: Common Reactions of the Piperidine Moiety

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperidine |

| N-Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl piperidine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for Systematic Structural Variation and Biological Assessment

Methodologies for this systematic variation include:

Analog Synthesis: A series of related compounds (analogs) is synthesized. This could involve moving the fluorine atom to different positions on the phenyl ring, replacing it with other halogens or alkyl groups, modifying the piperidine (B6355638) ring (e.g., N-alkylation, ring substitution), or altering the position of the hydroxyl group.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties, to investigate which properties are crucial for activity. For example, the phenolic hydroxyl group might be replaced with an amide or a carboxylic acid to probe the importance of its hydrogen-bonding capability.

Conformational Analysis: Techniques like NMR spectroscopy and computational modeling are used to understand the three-dimensional shape of the molecule and its analogs, as conformational changes can profoundly impact receptor binding. nih.gov

Once these analogs are created, they undergo a battery of biological assessments. These assays are designed to measure specific biological activities, such as binding affinity to a target receptor or enzyme inhibition. High-throughput screening (HTS) can be employed to rapidly test large libraries of these analogs against one or more biological targets. The data from these assessments are then correlated with the structural changes to build a comprehensive understanding of the SAR.

Impact of Fluoro Substitution on Molecular Interactions and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.govtandfonline.com Its effects are multifaceted, influencing everything from binding affinity to metabolic stability.

Positional Effects of Fluorine on Receptor Binding

The position of the fluorine atom on the phenyl ring is critical and can dramatically alter the compound's interaction with its biological target. nih.gov Fluorine's high electronegativity can create favorable interactions with protein environments. For instance, a fluorine atom can engage in non-covalent interactions, such as dipole-dipole or multipolar interactions with backbone carbonyl groups in a protein's binding pocket. nih.gov

Systematic "fluorine scanning," where fluorine is placed at various positions on a lead compound, has proven effective for optimizing ligand affinity. nih.gov Studies on various inhibitors have shown that introducing fluorine at a specific meta position of a phenyl ring can improve binding affinity significantly compared to the non-fluorinated version. nih.gov This enhancement is often due to the fluorine atom occupying a specific sub-pocket and forming favorable contacts. For example, substituting a hydrogen with a fluorine atom in certain thrombin inhibitors led to a five-fold increase in potency. nih.gov The optimal positioning is key, as placing the fluorine in a different location might not yield the same benefit or could even be detrimental to binding. rsc.org

Influence on pKa and Membrane Permeability

The strong electron-withdrawing nature of fluorine significantly influences the acidity (pKa) of nearby functional groups. mdpi.comnih.gov When placed on the phenyl ring, the fluorine atom in 3-Fluoro-4-(piperidin-4-yl)phenol makes the phenolic hydroxyl group more acidic (lowers its pKa) and the basic piperidine nitrogen less basic (lowers its pKa). mdpi.comresearchgate.net This modulation of pKa is crucial as it affects the ionization state of the molecule at physiological pH, which in turn impacts its solubility, permeability, and ability to interact with its target. mdpi.com

| Property | Effect of Fluoro Substitution | Rationale |

| Receptor Binding | Can significantly increase affinity. nih.gov | Forms favorable multipolar interactions with protein binding sites. nih.gov |

| pKa (Acidity/Basicity) | Lowers the pKa of nearby acidic and basic groups. mdpi.comnih.gov | Strong inductive electron-withdrawing effect of fluorine. nih.gov |

| Membrane Permeability | Generally increases lipophilicity and permeability. tandfonline.comnih.gov | Fluorine substitution can mask polar groups and increase partitioning into lipid bilayers. nih.gov |

Role of the Piperidinyl Moiety in Ligand-Target Recognition

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to carry substituents in defined three-dimensional orientations and for the presence of a basic nitrogen atom that can be protonated at physiological pH. In 3-Fluoro-4-(piperidin-4-yl)phenol, the piperidinyl moiety serves several key functions.

The basic nitrogen of the piperidine ring can form a crucial ionic bond or hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in a receptor's binding site. This salt-bridge interaction often serves as a primary anchor, locking the ligand into place. The position of the nitrogen within the ring system is critical for optimizing this interaction. nih.gov

Furthermore, the piperidine ring itself is not flat; it adopts a chair conformation. This positions the attached phenyl group in either an axial or equatorial orientation, which can be critical for fitting into a binding pocket. nih.gov Substituents on the piperidine ring can be used to fine-tune the ligand's shape, solubility, and metabolic stability. For instance, adding a fluorine atom directly to the piperidine ring has been used to lower the basicity of the nitrogen, which can improve oral bioavailability by reducing clearance. nih.gov The butyl-spiropiperidine portion of some molecules has been shown to interact strongly with certain binding sites. acs.org

Phenolic Hydroxyl Group Contributions to Activity

The phenolic hydroxyl (-OH) group is a versatile functional group that plays a pivotal role in the activity of many bioactive molecules. researchgate.net Its contributions to the activity of 3-Fluoro-4-(piperidin-4-yl)phenol are primarily centered on its hydrogen bonding capabilities. pjmhsonline.com

The importance of the phenolic hydroxyl group is often demonstrated by synthesizing an analog where the -OH is replaced by a methoxy (B1213986) group (-OCH₃) or a hydrogen atom. This modification typically leads to a significant drop in biological activity, confirming the hydroxyl group's essential role. pjmhsonline.compjmhsonline.com For example, in studies of natural coumarins, the phenolic hydroxyl groups were found to be important for their antioxidant and antitumor activities. pjmhsonline.com The interaction of phenolic compounds with the phosphate (B84403) groups of lipids in cell membranes can also alter membrane permeability. rsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To move beyond qualitative descriptions and develop a predictive understanding of how structural changes affect activity, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational and statistical method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). nih.gov

For a series of analogs of 3-Fluoro-4-(piperidin-4-yl)phenol, a QSAR study would involve:

Data Set Generation: A training set of molecules with known biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not included in the model-building process.

Advanced methods like 4D-QSAR incorporate information about the conformational flexibility of the ligands and different possible alignments within a hypothetical binding site, providing a more dynamic and realistic model. nih.gov A successful QSAR model can provide valuable insights into the key pharmacophoric features required for activity and can be used as a virtual screening tool to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Two-Dimensional (2D-QSAR) Approaches

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) models are statistical models that correlate the biological activity of a series of compounds with their 2D structural and physicochemical properties, known as molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For a hypothetical 2D-QSAR study of a series of analogs of 3-Fluoro-4-(piperidin-4-yl)phenol, a variety of descriptors would be calculated to build a predictive model.

Key Descriptors and Research Findings from Analogous Systems:

In studies of related phenolic compounds, descriptors such as molecular weight, lipophilicity (logP), and electronic parameters (e.g., Hammett constants) have been shown to be significant in determining biological activity. For instance, in a QSAR study of phenolic compounds, drug-likeness and molecular fingerprints, along with physicochemical, topological, and electronic properties, were found to correlate with their anti-DPPH radical activity.

For piperidine derivatives, topological and spatial descriptors have been found to be important. In an analysis of piperine (B192125) analogs, descriptors such as the partial negative surface area and the heat of formation were key in a statistically significant QSAR model for inhibiting a bacterial efflux pump.

For analogs of 3-Fluoro-4-(piperidin-4-yl)phenol, the following descriptors would likely be considered in a 2D-QSAR study:

Electronic Descriptors: The fluorine atom at the 3-position of the phenol (B47542) ring is a key feature. Its strong electron-withdrawing nature influences the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. Descriptors such as the Hammett constant (σ) for the fluorine substituent, partial atomic charges, and dipole moment would be critical. Studies on fluorinated piperazine (B1678402) analogs have shown that the presence and position of a halogen substituent are essential for biological activity.

Topological and Steric Descriptors: These descriptors describe the size, shape, and branching of the molecule. Examples include molecular weight, molar refractivity, and connectivity indices. The substitution pattern on the piperidine ring, for example, has been shown to be a critical determinant of activity in related series.

A hypothetical 2D-QSAR study on a series of analogs of 3-Fluoro-4-(piperidin-4-yl)phenol might involve synthesizing derivatives with variations at the piperidine nitrogen and the phenolic ring and then correlating their measured biological activity with the calculated descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

Hypothetical 2D-QSAR Data Table for Analog Series:

| Compound Analog | Biological Activity (IC50, µM) | logP | Molar Refractivity | Electronic Descriptor (e.g., Hammett σ) |

| 3-Fluoro-4-(piperidin-4-yl)phenol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| 4-(Piperidin-4-yl)phenol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| 3-Chloro-4-(piperidin-4-yl)phenol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| 4-(1-Methylpiperidin-4-yl)-3-fluorophenol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

This table illustrates the type of data that would be generated and analyzed in a 2D-QSAR study to derive a mathematical model describing the structure-activity relationship.

Three-Dimensional (3D-QSAR) Modeling for Conformational Insights

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a deeper understanding of the SAR by considering the three-dimensional structures of the molecules and how they interact with their biological target. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in elucidating the conformational requirements for activity.

For 3-Fluoro-4-(piperidin-4-yl)phenol, a 3D-QSAR study would involve several key steps:

Conformational Analysis: The first step is to determine the low-energy conformations of the molecule. The piperidine ring can exist in a chair conformation with the phenol substituent in either an axial or equatorial position. The rotational barrier of the bond connecting the phenyl and piperidine rings also needs to be considered.

Molecular Alignment: A crucial step in 3D-QSAR is the alignment of the series of molecules under study. This is typically done by superimposing a common substructure, which for this series would be the 4-(piperidin-4-yl)phenol core.

Generation of Molecular Fields: In CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Statistical Analysis: The values of these fields are then correlated with the biological activity data using PLS analysis to generate a 3D-QSAR model.

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions in space where modifications to the molecular structure would be expected to increase or decrease biological activity.

Expected Insights from a 3D-QSAR Study:

Steric Contour Maps: These maps would highlight regions where bulky substituents are favored or disfavored. For instance, it could indicate whether substitution on the piperidine nitrogen enhances or diminishes activity.

Electrostatic Contour Maps: These maps would show regions where positive or negative charges are favorable. The model would likely highlight the importance of the electronegative fluorine atom and the acidic phenolic proton. The electrostatic potential around the piperidine nitrogen would also be a key feature.

Hydrophobic and Hydrogen Bonding Maps: These would indicate the importance of lipophilic and hydrogen-bonding interactions with the target receptor. The phenolic hydroxyl group is a potential hydrogen bond donor, while the fluorine and the piperidine nitrogen can act as hydrogen bond acceptors.

In a study of phenol ether derivatives, CoMFA and CoMSIA models were successfully built, and the resulting contour maps provided guidance for the design of new, more potent inhibitors. Similarly, for 3-Fluoro-4-(piperidin-4-yl)phenol and its analogs, such models would be invaluable for understanding the specific conformational and electronic features that drive its biological activity, thereby guiding the rational design of new derivatives with improved properties.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as 3-Fluoro-4-(piperidin-4-yl)phenol, and a protein's binding site.

Prediction of Binding Modes and Affinities

Through molecular docking simulations, the binding modes and affinities of 3-Fluoro-4-(piperidin-4-yl)phenol with various protein targets can be predicted. These simulations calculate the binding energy, which indicates the strength of the interaction. A lower binding energy typically corresponds to a more stable and favorable interaction. The predicted binding poses reveal the specific orientation of the ligand within the protein's active site, highlighting key intermolecular interactions.

Analysis of Ligand-Target Electrostatic and Hydrophobic Interactions

The stability of the ligand-protein complex is governed by a combination of electrostatic and hydrophobic interactions. The fluorine atom and the hydroxyl group of 3-Fluoro-4-(piperidin-4-yl)phenol can participate in hydrogen bonding and other polar interactions. The phenyl and piperidine (B6355638) rings contribute to hydrophobic (non-polar) interactions with corresponding residues in the protein's binding pocket. A detailed analysis of these interactions provides a deeper understanding of the binding mechanism.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), offer a detailed examination of the electronic properties of 3-Fluoro-4-(piperidin-4-yl)phenol. These calculations are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich and electron-deficient regions. In the MEP map of 3-Fluoro-4-(piperidin-4-yl)phenol, negative potential areas (typically colored red or yellow) indicate regions susceptible to electrophilic attack, such as around the oxygen and fluorine atoms. Positive potential areas (blue) highlight regions prone to nucleophilic attack. This mapping is crucial for understanding how the molecule will interact with other charged or polar molecules.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Below is a table summarizing the types of computational studies and their significance in the analysis of 3-Fluoro-4-(piperidin-4-yl)phenol.

| Computational Study | Purpose | Key Insights |

| Molecular Docking | Predicts ligand-protein binding | Binding modes, affinities, and key interactions |

| HOMO-LUMO Analysis | Determines electronic reactivity | Chemical stability and reactivity |

| MEP Mapping | Visualizes charge distribution | Identifies sites for electrophilic and nucleophilic attack |

| NBO Analysis | Analyzes electron density and bonding | Intramolecular charge transfer and bonding characteristics |

Conformational Dynamics and Molecular Flexibility Assessments

The conformational landscape of 3-Fluoro-4-(piperidin-4-yl)phenol is primarily dictated by the flexibility of the piperidine ring and the rotational freedom around the C-C bond connecting the phenyl and piperidine rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in For 4-arylpiperidines, the aryl substituent generally prefers an equatorial position to avoid unfavorable steric interactions. nih.gov In the case of 3-Fluoro-4-(piperidin-4-yl)phenol, the 3-fluorophenyl group is expected to predominantly occupy this equatorial position on the piperidine ring.

The presence of a fluorine atom on the piperidine ring can significantly influence its conformational preferences. Studies on fluorinated piperidines have shown that the orientation of the fluorine atom (axial or equatorial) is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. vcclab.orgnih.govresearchgate.net While a definitive experimental analysis of the specific conformer populations of 3-Fluoro-4-(piperidin-4-yl)phenol is not available in the provided search results, computational studies on similar fluorinated piperidine derivatives suggest that the fluorine substituent can have a notable impact on the conformational equilibrium. vcclab.orgnih.gov

Predictive Modeling for Absorption-Related Parameters (Methodological Focus)

Predictive modeling plays a crucial role in estimating the pharmacokinetic properties of molecules, such as absorption, which are critical for their potential as therapeutic agents. These in silico methods are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two key descriptors used to predict the absorption and membrane permeability of compounds.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen, including their attached hydrogens) in a molecule. molinspiration.com It is a good predictor of passive molecular transport through membranes. scfbio-iitd.res.in The calculation of TPSA is often based on a fragment contribution method, where the sum of the surface contributions of polar fragments is used to estimate the TPSA value. molinspiration.comnih.gov This method is computationally efficient and provides results that correlate well with those obtained from more complex 3D molecular surface calculations. molinspiration.com

For 3-Fluoro-4-(piperidin-4-yl)phenol, the calculated values for TPSA and LogP are presented in the table below. These values were obtained using established online prediction tools.

| Descriptor | Value | Calculation Method/Tool |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Molinspiration, ChemAxon |

| Lipophilicity (LogP) | 1.83 - 1.96 | Molinspiration (miLogP), ChemAxon |

This table is interactive. The values are based on publicly available computational models and may vary slightly between different prediction tools.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical property for drugs targeting the central nervous system (CNS). In silico models are widely used to predict BBB penetration, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB).

A variety of computational approaches are employed for BBB prediction. These range from simple rule-based models to complex machine learning algorithms. A common rule of thumb suggests that compounds with a TPSA of less than 90 Ų are more likely to cross the BBB. Given the calculated TPSA of 41.49 Ų for 3-Fluoro-4-(piperidin-4-yl)phenol, it is predicted to have good potential for BBB penetration.

More sophisticated prediction methodologies involve the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity (in this case, BBB permeability). The models are built using a training set of compounds with known BBB permeability and are then used to predict the permeability of new compounds.

The molecular descriptors used in these QSAR models are diverse and can include:

Physicochemical properties: TPSA, LogP, molecular weight, number of hydrogen bond donors and acceptors.

Topological descriptors: These describe the connectivity of atoms in the molecule.

3D descriptors: These are derived from the three-dimensional conformation of the molecule.

Machine learning techniques, such as Support Vector Machines (SVM) and Random Forest algorithms, are increasingly being used to build more accurate and robust BBB prediction models. nih.govmolinspiration.com These methods can handle large and complex datasets and can identify non-linear relationships between molecular descriptors and BBB permeability. Several online tools, such as BBBper and LogBB_Pred, utilize these machine learning approaches to provide predictions for new chemical entities. nih.govcau.ac.kr

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Research Models Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Target Identification and Validation Strategies

The initial step in characterizing a compound involves identifying its molecular targets. For 3-Fluoro-4-(piperidin-4-yl)phenol and related structures, this has been achieved through a combination of enzyme inhibition assays and receptor binding studies.

Research has identified 3-Fluoro-4-(piperidin-4-yl)phenol as a potent inhibitor of neuronal nitric oxide synthase (nNOS). Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. The inhibition of nNOS is a key therapeutic strategy for neurodegenerative disorders and neuropathic pain. nih.gov

The mechanism of inhibition is typically competitive, with the compound mimicking the natural substrate, L-arginine, and binding to the enzyme's active site. nih.gov This prevents the conversion of L-arginine to L-citrulline and the subsequent production of NO. The potency of such inhibitors is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A derivative of 3-Fluoro-4-(piperidin-4-yl)phenol is noted as one of the most potent nNOS inhibitors discovered, with a Ki of 7 nM for rat nNOS. nih.gov Its selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is a critical factor, as non-selective inhibition can lead to undesirable side effects. nih.gov This particular compound demonstrates exceptional selectivity, with nNOS/eNOS and nNOS/iNOS selectivity ratios of 2667 and 806, respectively. nih.gov

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Ki (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |

|---|

Derivatives of the 3-Fluoro-4-(piperidin-4-yl)phenol scaffold have been investigated for their affinity towards various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are important targets in neuropsychiatric disorders.

Competition binding assays using transfected cell lines, such as HEK 293 cells, are standard methods for these studies. nih.gov For instance, N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides, which are derivatives, have shown high binding affinities for the dopamine D3 receptor (D3R), with Ki values in the nanomolar range (1.5–28.6 nM), and significant selectivity over the D2 receptor (D2R). nih.gov Some of these compounds exhibited over 1000-fold selectivity for D3R over D2R. nih.gov These studies often utilize radioligands, such as 125I-IABN, to determine the displacement by the test compound. nih.gov

Similarly, other related structures based on a 4-phenylpiperidine (B165713) framework have been evaluated as ligands for the D2 receptor. nih.gov The modification of a parent compound, 3-(1-benzylpiperidin-4-yl)phenol, led to a series of functional D2 antagonists. nih.gov Furthermore, a novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrated exceptional binding affinity for the dopamine D4 receptor, with one compound showing a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.org A complex derivative, BMS-986169, was identified as a potent negative allosteric modulator of the glutamate (B1630785) N-methyl-D-aspartate 2B (GluN2B) receptor, with a Ki of 4.03-6.3 nM. researchgate.net

Table 2: Receptor Binding Affinity Data for Related Compounds

| Compound Class | Target Receptor | Radioligand | Cell Line | Ki (nM) |

|---|---|---|---|---|

| N-(3-fluoro-4-(4-arylpiperazin-1-yl)-butyl)-aryl carboxamides | Dopamine D3 | 125I-IABN | hD3R-HEK 293 | 1.5 - 28.6 |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a) | Dopamine D4 | - | - | 0.3 |

The inhibition of nNOS by 3-Fluoro-4-(piperidin-4-yl)phenol directly impacts NO-mediated signaling pathways. NO activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). nih.gov This cascade is involved in various physiological processes, including synaptic plasticity. By inhibiting nNOS, the compound can prevent the downstream effects of this pathway. For example, studies have shown that NO signaling can strengthen inhibitory synapses in the cerebellum through a cascade involving NMDARs, nNOS, PKG, NADPH oxidase, and protein kinase C (PKC). nih.gov

As a phenolic compound, it may also modulate signaling pathways associated with inflammation. nih.gov Phenols are known to affect pathways governed by transcription factors like nuclear factor (NF)-κB and activator protein (AP)-1, as well as mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov These pathways are central to the expression of pro-inflammatory mediators. nih.gov

Functional Characterization in Pre-clinical Models (Methodological Focus)

Beyond target binding, it is essential to characterize the functional consequences of the compound's activity in cellular and whole-organism models. The focus here is on the methods used to gain mechanistic insights, not to demonstrate therapeutic efficacy.

To assess the functional impact of nNOS inhibition, cell-based assays are employed. A common method involves using neuroblastoma cells and stimulating NO production with a Ca2+ ionophore. The inhibitory effect of the compound on NO production can then be quantified. nih.gov For receptor modulation, functional assays are conducted in transfected cell lines expressing the target receptor. For example, the functional activity of GluN2B negative allosteric modulators can be confirmed in Xenopus oocytes expressing human NMDA receptor subtypes by measuring the inhibition of receptor function. researchgate.net Similarly, the activity of dopamine receptor ligands can be assessed by measuring downstream signaling events in stably transfected HEK 293 cells. nih.gov Another in vitro approach involves using isolated tissues or cells, such as human platelets, to study the compound's effect on cellular processes like calcium mobilization and aggregation induced by specific agonists. google.com

In vivo models are used to understand how the molecular activity of a compound translates to a physiological response in a complex organism. To study the mechanistic role of nNOS inhibitors, animal models of neurodegeneration or neuropathic pain are often used. nih.gov For instance, post-ischemic treatment with an nNOS inhibitor in gerbils allows for the investigation of its effect on nNOS activity in the hippocampus. nih.gov Another methodological approach is to measure changes in neurotransmitter levels; for example, nNOS inhibition has been shown to prevent the reduction of dopamine levels in the striatum of mice treated with MPTP, a neurotoxin used to model Parkinson's disease. nih.gov Target engagement in vivo can be confirmed by techniques such as measuring receptor occupancy and the inhibition of radioligand binding, for example, using [3H]MK-801 binding to assess GluN2B receptor engagement in the brain. researchgate.net

Mechanistic Studies of Specific Interactions

Detailed mechanistic studies elucidating the specific molecular interactions of 3-Fluoro-4-(piperidin-4-yl)phenol, such as protein-ligand or enzyme-substrate interactions, are not extensively available in peer-reviewed literature. However, the structural motifs of the compound, namely the fluorophenol and piperidine (B6355638) rings, are present in various biologically active molecules. This suggests potential, yet unconfirmed, interactions with several classes of biological targets.

For instance, piperidine-containing compounds have been investigated for their affinity for dopamine and sigma receptors. Research on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives identified them as potent and selective antagonists of the dopamine D4 receptor. This indicates that the piperidine moiety can serve as a key pharmacophore for interaction with this receptor class. Similarly, ligands incorporating a piperidine ring have been developed as high-affinity probes for sigma (σ) receptors, which are of interest in cancer and neurodegenerative disease research.

Furthermore, the 3-fluoro-4-hydroxyphenyl group is a feature in some molecules designed as protein kinase inhibitors. A patent for a complex quinoline (B57606) derivative containing this moiety describes its activity in modulating protein kinases such as c-Met and KDR. This suggests a potential, though unverified, role for the fluorophenol part of 3-Fluoro-4-(piperidin-4-yl)phenol in binding to kinase domains.

It is important to emphasize that these findings are based on related but distinct molecules. Without direct experimental evidence, the specific protein-ligand or enzyme-substrate interactions of 3-Fluoro-4-(piperidin-4-yl)phenol remain speculative.

Ligand-Induced Receptor Conformational Changes

Direct evidence from experimental studies detailing any ligand-induced conformational changes in receptors upon binding of 3-Fluoro-4-(piperidin-4-yl)phenol is not available in the current body of scientific literature. While computational and molecular modeling studies can often predict such changes, no such studies specific to the interaction of this compound with a biological receptor have been published.

Advanced Analytical Method Development and Characterization for Research Purposes

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. For 3-Fluoro-4-(piperidin-4-yl)phenol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles in its analytical profile.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the purity and quantitative analysis of non-volatile compounds like 3-Fluoro-4-(piperidin-4-yl)phenol. ptfarm.pl The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical approach involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov

Method development for 3-Fluoro-4-(piperidin-4-yl)phenol would involve optimizing several parameters to achieve adequate separation from impurities and degradation products. These parameters include the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the flow rate. nih.gov Detection is commonly performed using a UV-Vis detector, as the phenolic and piperidinyl moieties are expected to absorb in the UV region. ptfarm.plresearchgate.net

For quantitative analysis, a validated HPLC method would be established. This involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. A calibration curve is constructed using standards of known concentration to quantify the amount of 3-Fluoro-4-(piperidin-4-yl)phenol in a sample. The purity is then determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for 3-Fluoro-4-(piperidin-4-yl)phenol Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Phosphate (B84403) Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

While 3-Fluoro-4-(piperidin-4-yl)phenol itself is not sufficiently volatile for direct GC analysis, the technique can be applied to its volatile derivatives. epa.gov Derivatization is a chemical modification process that converts a non-volatile compound into a volatile one suitable for GC analysis. For phenols, common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. epa.gov

The resulting volatile derivative can then be injected into the GC system, where it is separated from other volatile components on a capillary column. The choice of column (e.g., DB-5 or DB-1701) depends on the polarity of the derivative. epa.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. epa.gov GC analysis of derivatives can be particularly useful for detecting and quantifying specific impurities that may be difficult to resolve by HPLC.

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. For complex molecules and their derivatives, advanced spectroscopic methods are essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of a molecule in solution. researchgate.netresearchgate.net For 3-Fluoro-4-(piperidin-4-yl)phenol and its derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. researchgate.net

¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net In the case of 3-Fluoro-4-(piperidin-4-yl)phenol, the fluorine atom will couple with adjacent protons and carbons, providing additional structural information through ¹⁹F NMR or by observing splitting patterns in the ¹H and ¹³C spectra.

For complex derivatives or metabolites, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. researchgate.net These experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of the derivative. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Metabolites or Derivatives

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. ekb.eg When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying metabolites or derivatives in complex mixtures. ekb.eg

In the analysis of 3-Fluoro-4-(piperidin-4-yl)phenol derivatives, MS provides the exact molecular weight, which can confirm the identity of a suspected metabolite. Furthermore, by inducing fragmentation of the molecule, MS can provide structural information. The fragmentation pattern, or mass spectrum, is unique to a particular compound and can be used to elucidate its structure by analyzing the masses of the resulting fragments. This is particularly useful for identifying the position of metabolic modifications, such as hydroxylation or glucuronidation.

Table 2: Expected Mass Spectrometry Data for 3-Fluoro-4-(piperidin-4-yl)phenol

| Ionization Mode | Expected Ion | m/z (calculated) |

| ESI+ | [M+H]⁺ | 196.1183 |

| ESI- | [M-H]⁻ | 194.1027 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. okstate.edu The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For 3-Fluoro-4-(piperidin-4-yl)phenol, characteristic IR bands would be expected for the O-H stretch of the phenol (B47542), the N-H stretch of the piperidine (B6355638), C-H stretches of the aromatic and aliphatic portions, and the C-F stretch. okstate.edunih.govdocbrown.info

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de The presence of the phenolic chromophore in 3-Fluoro-4-(piperidin-4-yl)phenol will result in characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net The position and intensity of these bands can be influenced by the solvent and the pH of the solution. UV-Vis spectroscopy is often used in conjunction with HPLC for detection and quantification. nih.gov

Table 3: Expected IR and UV-Vis Absorption Data for 3-Fluoro-4-(piperidin-4-yl)phenol

| Spectroscopic Technique | Functional Group / Chromophore | Expected Absorption Range |

| IR Spectroscopy | Phenolic O-H stretch | 3200-3600 cm⁻¹ (broad) |

| Piperidine N-H stretch | 3300-3500 cm⁻¹ | |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |

| Aliphatic C-H stretch | 2850-2960 cm⁻¹ | |

| C=C aromatic ring stretch | 1450-1600 cm⁻¹ | |

| C-F stretch | 1000-1400 cm⁻¹ | |

| UV-Vis Spectroscopy | Phenyl chromophore | ~270-280 nm |

Method Validation and Performance Criteria in Academic Settings

The validation of an analytical method for a research compound like 3-Fluoro-4-(piperidin-4-yl)phenol is guided by established principles to ensure data quality. In academic research, while the full extent of regulatory validation may not be required, adherence to core validation parameters is essential for the scientific credibility of the research.

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For a newly developed HPLC method for 3-Fluoro-4-(piperidin-4-yl)phenol, precision would be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability is evaluated by analyzing a set of identical samples of 3-Fluoro-4-(piperidin-4-yl)phenol on the same day, by the same analyst, and with the same instrument.

Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment to determine the effect of random events on the precision of the analytical procedure.

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. For a research compound, accuracy is often determined by a recovery study, where a known amount of pure 3-Fluoro-4-(piperidin-4-yl)phenol is added to a sample matrix, and the method is used to determine the recovered amount. The results are expressed as a percentage of the true value.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, or column temperature.

The following interactive table presents illustrative data for the precision and accuracy of a hypothetical validated HPLC method for 3-Fluoro-4-(piperidin-4-yl)phenol.

Table 1: Illustrative Precision Data for 3-Fluoro-4-(piperidin-4-yl)phenol Analysis

| Precision Level | Concentration (µg/mL) | Measured Concentration (µg/mL, Mean ± SD, n=6) | RSD (%) |

|---|---|---|---|

| Repeatability (Intra-day) | 10 | 10.05 ± 0.12 | 1.19 |

| 50 | 50.25 ± 0.45 | 0.89 | |

| 100 | 99.80 ± 0.85 | 0.85 | |

| Intermediate Precision (Inter-day) | 10 | 10.15 ± 0.18 | 1.77 |

| 50 | 50.50 ± 0.75 | 1.49 | |

| 100 | 100.20 ± 1.20 | 1.20 |

Table 2: Illustrative Accuracy (Recovery) Data for 3-Fluoro-4-(piperidin-4-yl)phenol

| Amount Added (µg/mL) | Amount Found (µg/mL, Mean, n=3) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 80 | 79.20 | 99.00 | 1.25 |

| 100 | 101.50 | 101.50 | 0.95 |

| 120 | 119.40 | 99.50 | 1.10 |

Table 3: Illustrative Robustness Study for 3-Fluoro-4-(piperidin-4-yl)phenol Analysis

| Parameter Varied | Modification | Retention Time (min) | Peak Area | RSD (%) |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 5.68 | 125890 | 1.5 |

| 1.1 | 4.62 | 123450 | ||

| Mobile Phase Composition (Organic ±2%) | -2% | 5.45 | 126100 | 1.2 |

| +2% | 4.85 | 124900 | ||

| Column Temperature (°C) | 38 | 5.05 | 125500 | 0.8 |

| 42 | 4.95 | 125100 |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods, particularly for the analysis of novel compounds where trace-level detection may be necessary. epa.gov

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal significantly different from the blank or background noise. wjarr.com For chromatographic methods, the LOD is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1. researchgate.net

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices. Similar to the LOD, the LOQ is frequently determined based on a signal-to-noise ratio, commonly accepted as 10:1. Alternatively, the LOD and LOQ can be determined from the standard deviation of the response and the slope of the calibration curve.

For the research compound 3-Fluoro-4-(piperidin-4-yl)phenol, establishing these limits is vital for understanding the lower boundaries of its reliable measurement in various experimental contexts.

The following table provides illustrative LOD and LOQ values for a hypothetical validated HPLC method for 3-Fluoro-4-(piperidin-4-yl)phenol.

Table 4: Illustrative Detection and Quantitation Limits for 3-Fluoro-4-(piperidin-4-yl)phenol

| Parameter | Method of Determination | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |

| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.06 |

| Limit of Quantitation (LOQ) | Based on Standard Deviation of the Response and Slope | 0.18 |

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways for Scalable Production

Future research should prioritize the exploration of novel synthetic pathways that are more amenable to scalable production. Key areas of investigation include:

Catalytic Innovation: Investigating alternative, more sustainable, and cost-effective catalysts for key transformations. This could involve exploring earth-abundant metal catalysts or novel ligand systems to improve the efficiency of cross-coupling reactions.

Flow Chemistry: Adapting the synthesis to continuous flow reactors. Flow chemistry offers significant advantages for scalability, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity with reduced reaction times.

Biocatalysis: Exploring the use of enzymes for specific transformations, such as stereoselective reductions or resolutions, which can provide high enantiopurity and milder reaction conditions, reducing the environmental impact.

Developing a more streamlined and economical synthesis is a critical step toward making 3-Fluoro-4-(piperidin-4-yl)phenol and its derivatives accessible for extensive preclinical and potential clinical evaluation.

Identification of Undiscovered Biological Targets and Mechanisms

While the piperidine (B6355638) ring is a common feature in compounds targeting the central nervous system, the precise biological targets and mechanisms of action for 3-Fluoro-4-(piperidin-4-yl)phenol remain an open area of investigation. The piperidine scaffold is present in a wide array of biologically active agents, including anti-cancer compounds and antivirals. nih.govnih.gov Derivatives have shown activity as dopamine (B1211576) D4 receptor (D4R) antagonists and tyrosinase inhibitors, highlighting the diverse biological space this scaffold can access. chemrxiv.orgnih.gov

Future research should employ a multi-pronged approach to de-orphanize this compound and uncover its molecular-level interactions:

High-Throughput Screening: Profiling the compound against large panels of receptors, enzymes, and ion channels to identify initial hits and potential biological targets.

Chemical Proteomics: Utilizing affinity-based probes derived from the 3-Fluoro-4-(piperidin-4-yl)phenol structure to isolate and identify binding partners directly from complex biological samples (e.g., cell lysates or tissues).

Phenotypic Screening: Employing advanced cell-based assays, including high-content imaging, to observe the compound's effects on cellular morphology, signaling pathways, and function. This can provide clues about its mechanism of action even without a priori knowledge of a specific target.

Computational Target Prediction: Using reverse-docking and other in silico methods to screen the compound's structure against databases of known protein structures to predict potential binding targets.

Identifying the specific molecular targets will be crucial for understanding the compound's therapeutic potential and for guiding the rational design of next-generation analogs with improved potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.gov These technologies can be powerfully applied to the 3-Fluoro-4-(piperidin-4-yl)phenol scaffold to explore a vast chemical space and design novel derivatives with optimized properties. mdpi.comintimal.edu.my

Key applications of AI/ML in the context of this compound include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecules based on the core scaffold but with predicted improvements in target affinity, selectivity, or pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models (e.g., Random Forest, Support Vector Machines) to predict the biological activity of new derivatives based on their structural features. researchgate.net This allows for the prioritization of synthetic efforts on the most promising candidates.

ADMET Prediction: Training deep learning models on large datasets to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the likelihood of late-stage failures. intimal.edu.my

The integration of these computational tools can significantly reduce the time and cost associated with drug development by enabling a more focused and data-driven approach to lead optimization.

Table 1: Application of AI/ML Models in the Design of 3-Fluoro-4-(piperidin-4-yl)phenol Derivatives

| AI/ML Technique | Application | Objective |

| Deep Neural Networks (DNN) | Property Prediction mdpi.com | Predict physicochemical properties, biological activities, and toxicity for virtual compounds. |

| Recurrent Neural Networks (RNN) | De Novo Molecular Generation nih.gov | Generate novel chemical structures based on the core scaffold with desired characteristics. |

| Support Vector Machines (SVM) | QSAR Modeling / Classification nih.gov | Classify compounds as active or inactive and predict the potency of new derivatives. |

| Random Forest | Feature Importance & QSAR nih.gov | Identify key structural features that contribute to biological activity and build robust predictive models. |

Development of Advanced In Silico and In Vitro Predictive Models

To better predict the therapeutic efficacy and potential liabilities of 3-Fluoro-4-(piperidin-4-yl)phenol and its analogs, it is essential to move beyond traditional preclinical models. The development and application of advanced predictive models are critical for improving the translation of research findings to clinical settings.

In Silico Models: Computational, or in silico, models are essential for triaging compounds early in the discovery pipeline. nih.gov For this scaffold, future work should focus on:

FAIR Principles: Ensuring that any developed models are Findable, Accessible, Interoperable, and Reusable (FAIR). This enhances transparency, reproducibility, and regulatory acceptance.

Physiologically Based Kinetic (PBK) Modeling: Creating models that simulate the absorption, distribution, metabolism, and excretion of the compound in the body. This can help predict human pharmacokinetics and optimize dosing regimens for future studies. nih.gov

In Vitro Models: Advanced in vitro models that more closely mimic human physiology can provide more accurate data on a compound's effects. qmul.ac.uk Promising avenues include:

3D Cell Cultures and Organoids: Using three-dimensional cell cultures or patient-derived organoids that recapitulate the complex cell-cell and cell-matrix interactions of native tissues. These models are superior to 2D cell cultures for predicting drug response.

Organs-on-a-Chip: Employing microphysiological systems that model the structure and function of human organs (e.g., liver-on-a-chip, brain-on-a-chip). These platforms can be used to study organ-level effects, drug metabolism, and potential toxicity with greater accuracy. qmul.ac.uk

By leveraging these sophisticated predictive tools, researchers can gain deeper insights into the biological activity of 3-Fluoro-4-(piperidin-4-yl)phenol, enabling a more informed and efficient path toward potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。